molecular formula C12H8INO B11811572 (2-Iodophenyl)(pyridin-3-yl)methanone

(2-Iodophenyl)(pyridin-3-yl)methanone

Cat. No.: B11811572
M. Wt: 309.10 g/mol
InChI Key: JBOCXVPOQSQDGT-UHFFFAOYSA-N
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Description

(2-Iodophenyl)(pyridin-3-yl)methanone is an organic compound that features both an iodophenyl group and a pyridinyl group attached to a methanone (ketone) functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodophenyl)(pyridin-3-yl)methanone can be achieved through several methods. One common approach involves the copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source . This method is efficient and operates under mild conditions, making it suitable for laboratory-scale synthesis.

Another method involves the Mizoroki-Heck reaction, where (2-iodophenyl)(3-methyl-1H-indol-1-yl)methanone undergoes an intramolecular reaction in the presence of palladium catalysts to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using transition metal catalysts. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management.

Chemical Reactions Analysis

Types of Reactions

(2-Iodophenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Copper catalysts, water, mild temperatures.

    Substitution: Various nucleophiles, palladium or copper catalysts.

    Cross-Coupling: Palladium catalysts, base, and appropriate solvents.

Major Products

    Oxidation: Pyridin-2-yl-methanones.

    Substitution: Various substituted phenyl derivatives.

    Cross-Coupling: Conjugated cyclic compounds.

Scientific Research Applications

(2-Iodophenyl)(pyridin-3-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Iodophenyl)(pyridin-3-yl)methanone involves its interaction with various molecular targets. In oxidation reactions, the compound undergoes a copper-catalyzed process where water acts as the oxygen source, leading to the formation of pyridin-2-yl-methanones . The iodophenyl group can also participate in substitution and cross-coupling reactions, forming new chemical bonds and structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Iodophenyl)(pyridin-3-yl)methanone is unique due to the presence of the iodophenyl group, which enhances its reactivity in substitution and cross-coupling reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.

Properties

Molecular Formula

C12H8INO

Molecular Weight

309.10 g/mol

IUPAC Name

(2-iodophenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C12H8INO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H

InChI Key

JBOCXVPOQSQDGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)I

Origin of Product

United States

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